molecular formula C22H19N5O4S B2624041 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 922620-95-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2624041
CAS No.: 922620-95-9
M. Wt: 449.49
InChI Key: JBKQICPSDQBGPZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features a benzo[d][1,3]dioxole moiety, a pyrazolo[3,4-d]pyrimidine core, and a thioacetamide linkage, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyrazolo[3,4-d]pyrimidine core: This involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors.

    Thioacetamide linkage formation: This step includes the reaction of the pyrazolo[3,4-d]pyrimidine derivative with thioacetic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and pyrazolo[3,4-d]pyrimidine moieties could play crucial roles in binding to these targets, while the thioacetamide linkage might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and can have similar chemical properties.

    Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with this core structure can exhibit similar biological activities.

    Thioacetamide derivatives: These compounds share the thioacetamide linkage and can undergo similar chemical reactions.

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is unique due to the combination of these three distinct moieties in a single molecule. This unique structure can result in a compound with a diverse range of chemical and biological properties, making it a valuable target for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(2-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-13-4-2-3-5-16(13)27-20-15(10-24-27)21(29)26-22(25-20)32-11-19(28)23-9-14-6-7-17-18(8-14)31-12-30-17/h2-8,10H,9,11-12H2,1H3,(H,23,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKQICPSDQBGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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